molecular formula C17H11Cl2NO2 B2906933 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 906143-01-9

6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No. B2906933
CAS RN: 906143-01-9
M. Wt: 332.18
InChI Key: IUIHMJJMYAJXCP-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (CCMPCA) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a derivative of quinoline and is derived from the reaction of 4-chlorophenylmagnesium bromide and 6-chloro-3-methylquinoline-4-carboxylic acid. It is a colorless solid with a molecular weight of 354.85 g/mol and a melting point of 202-204 °C.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various bioactive compounds, such as antifungal agents, anti-inflammatory agents, and antiviral agents. It is also used in the synthesis of novel polymers and dyes. In addition, 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is used in the synthesis of fluorescent probes for the detection of analytes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate molecule, which in turn facilitates the formation of reactive intermediates. These reactive intermediates can then interact with other molecules, leading to the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid are not well understood. However, it is believed that the compound can interact with various enzymes, hormones, and other molecules in the body, leading to various effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.

Advantages and Limitations for Lab Experiments

The use of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. Furthermore, it is a stable compound and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound, and thus must be handled with care. In addition, it is not soluble in water, which can limit its use in certain experiments.

Future Directions

The future directions for the use of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid in scientific research are numerous. Further research is needed to understand the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further research is needed to develop new synthetic methods for the synthesis of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid and its derivatives. Furthermore, further research is needed to develop new applications for 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid, such as in the synthesis of novel polymers and dyes. Finally, further research is needed to develop new methods for the detection and quantification of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid.

Synthesis Methods

6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is synthesized by combining 4-chlorophenylmagnesium bromide and 6-chloro-3-methylquinoline-4-carboxylic acid in a reaction catalyzed by a Lewis acid. The reaction is conducted in a polar solvent such as dimethylformamide (DMF) at a temperature of 80-90 °C. The reaction yields 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid in a yield of up to 90%.

properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)6-7-14(13)20-16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIHMJJMYAJXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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